molecular formula C7H11BrN2S B13951296 N-((2-bromothiazol-4-yl)methyl)propan-2-amine

N-((2-bromothiazol-4-yl)methyl)propan-2-amine

Cat. No.: B13951296
M. Wt: 235.15 g/mol
InChI Key: IFWNNCIKIHVIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-bromothiazol-4-yl)methyl)propan-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position of the thiazole ring and a propan-2-amine group attached to the 4-position via a methyl bridge. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-bromothiazol-4-yl)methyl)propan-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Bromination: The thiazole ring is then brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Propan-2-amine Group: The final step involves the nucleophilic substitution reaction where the brominated thiazole is reacted with propan-2-amine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-((2-bromothiazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-((2-bromothiazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the propan-2-amine group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-bromothiazole: A simpler thiazole derivative with a bromine atom at the 2-position.

    Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group at the 4-position.

    2-aminothiazole: A thiazole derivative with an amino group at the 2-position.

Uniqueness

N-((2-bromothiazol-4-yl)methyl)propan-2-amine is unique due to the combination of the bromine atom, the thiazole ring, and the propan-2-amine group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole derivatives. The presence of the bromine atom enhances its reactivity, while the propan-2-amine group increases its potential for biological activity.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

N-[(2-bromo-1,3-thiazol-4-yl)methyl]propan-2-amine

InChI

InChI=1S/C7H11BrN2S/c1-5(2)9-3-6-4-11-7(8)10-6/h4-5,9H,3H2,1-2H3

InChI Key

IFWNNCIKIHVIPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CSC(=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.